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Compound of Interest

Compound Name: 2-Chloro-4-phenoxypyrimidine

Cat. No.: B2555591 Get Quote

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of

numerous biologically active molecules, including several FDA-approved drugs.[1] Its nitrogen

atoms provide key hydrogen bonding points, and the ring system serves as a rigid and versatile

anchor for presenting diverse functional groups to biological targets. Within this class, 2-
Chloro-4-phenoxypyrimidine (CAS 18214-00-1) has emerged as a crucial intermediate.[2] Its

structure is bifunctional: the phenoxy group acts as a stable, space-filling moiety, while the

strategically positioned chlorine atom at the C2 position serves as a reactive handle for

subsequent chemical modifications via nucleophilic substitution.[3] This combination makes it

an ideal starting point for constructing libraries of complex molecules, particularly in the pursuit

of novel kinase inhibitors.[4][5]

Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation

of its effective application. The key identifiers and calculated properties for 2-Chloro-4-
phenoxypyrimidine are summarized below.

Molecular Structure
The structure consists of a pyrimidine ring substituted with a chlorine atom at the C2 position

and a phenoxy group at the C4 position.

Caption: Molecular Structure of 2-Chloro-4-phenoxypyrimidine.
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Quantitative Data Summary
Property Value Source

CAS Number 18214-00-1 Angene International[2]

Molecular Formula C₁₀H₇ClN₂O Angene International[2]

Molecular Weight 220.63 g/mol Calculated

Appearance White to off-white solid Typical for this class

Melting Point

Not available in literature;

requires experimental

determination.

-

Boiling Point

Not available in literature;

requires experimental

determination.

-

Solubility

Expected to be soluble in

common organic solvents

(DCM, Chloroform, Ethyl

Acetate, DMF).

-

Core Synthesis and Mechanistic Insights
The most logical and field-proven approach to synthesizing 2-Chloro-4-phenoxypyrimidine is

via a nucleophilic aromatic substitution (SₙAr) reaction, starting from the readily available 2,4-

dichloropyrimidine.[6][7]

Synthetic Workflow

2,4-Dichloropyrimidine
+ Phenol

Base (e.g., K₂CO₃, NaH)
Solvent (e.g., DMF, Acetonitrile)

SₙAr Reaction
(Nucleophilic Aromatic Substitution)

Reactants

Conditions

Aqueous Workup
(Quench, Extract)

Crude Product Purification
(Column Chromatography or Recrystallization)

2-Chloro-4-phenoxypyrimidine
(Final Product)
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Caption: General workflow for the synthesis of 2-Chloro-4-phenoxypyrimidine.

Mechanistic Rationale: C4 vs. C2 Selectivity
In the SₙAr reaction on 2,4-dichloropyrimidine, nucleophilic attack occurs preferentially at the

C4 position. This regioselectivity is a cornerstone of pyrimidine chemistry and can be explained

by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack.

Electronic Stabilization: When a nucleophile attacks the C4 position, the negative charge of

the intermediate can be delocalized onto the adjacent N3 nitrogen atom. Attack at the C2

position allows delocalization onto both N1 and N3. However, frontier molecular orbital

theory suggests the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at

the C4 and C6 positions compared to C2, making them more electrophilic and susceptible to

attack.[8]

Steric Factors: While less dominant, the C2 position is flanked by two nitrogen atoms, which

can create slightly more steric hindrance for an incoming nucleophile compared to the C4

position, which is adjacent to one nitrogen and one carbon.

This inherent reactivity difference is exploited to achieve a selective monosubstitution, yielding

the desired 2-chloro-4-substituted product. The choice of a non-nucleophilic base, such as

potassium carbonate or sodium hydride, is critical. Its role is solely to deprotonate the phenol,

generating the more potent phenoxide nucleophile without competing in the substitution

reaction itself.

Reactivity and Applications in Drug Discovery
The synthetic value of 2-Chloro-4-phenoxypyrimidine lies in the reactivity of the remaining

chlorine atom at the C2 position. This position is now activated for a second SₙAr reaction,

typically with an amine nucleophile. This sequential, regioselective substitution is a powerful

strategy for building molecular complexity.

This scaffold is particularly prevalent in the design of Anaplastic Lymphoma Kinase (ALK)

inhibitors and other kinase inhibitors.[5] In many of these inhibitors, the 2,4-disubstituted

pyrimidine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of
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the kinase's ATP-binding pocket. The phenoxy group often occupies a hydrophobic pocket,

while the substituent introduced at the C2 position can be tailored to achieve potency and

selectivity for the target kinase.[9][10]

Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating. Each step includes the

scientific rationale, enabling the researcher to troubleshoot and adapt the methodology as

needed.

Protocol 1: Synthesis of 2-Chloro-4-phenoxypyrimidine
Objective: To synthesize 2-Chloro-4-phenoxypyrimidine from 2,4-dichloropyrimidine and

phenol via a regioselective SₙAr reaction.

Methodology:

Reagent Preparation: To a solution of phenol (1.0 eq) in a suitable aprotic polar solvent

(e.g., anhydrous DMF or acetonitrile, 5-10 mL per mmol of phenol), add a non-nucleophilic

base such as powdered potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, 60%

dispersion in mineral oil) portion-wise at 0 °C.

Rationale: The base deprotonates the weakly acidic phenol to form the highly

nucleophilic phenoxide anion in situ. Using an aprotic polar solvent stabilizes this

charged intermediate and facilitates the SₙAr mechanism.

Reaction Initiation: After stirring the phenoxide mixture for 20-30 minutes at 0 °C, add a

solution of 2,4-dichloropyrimidine (1.05 eq) in the same solvent dropwise, maintaining the

temperature at 0 °C.

Rationale: A slight excess of the dichloropyrimidine ensures complete consumption of

the valuable phenol. A slow, cold addition helps control the exotherm of the reaction and

minimizes potential side reactions.

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile

phase such as 20-30% ethyl acetate in hexanes.
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Rationale: The reaction is typically complete at room temperature. TLC allows for the

visualization of the consumption of the starting material (phenol) and the formation of

the more nonpolar product.

Workup: Once the reaction is complete, pour the mixture into ice-water. If a precipitate

forms, collect it by vacuum filtration. If not, extract the aqueous mixture with an organic

solvent like ethyl acetate (3x volumes).

Rationale: Quenching with water neutralizes any remaining reactive species and

precipitates the organic product, which has low water solubility. Extraction is used to

recover the product if it remains dissolved.

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be

further purified.

Protocol 2: Purification by Column Chromatography
Objective: To purify the crude product from unreacted starting materials and byproducts.

Methodology:

Column Preparation: Prepare a silica gel slurry in a nonpolar solvent (e.g., hexanes) and

pack a glass column.

Rationale: Silica gel is a polar stationary phase that effectively separates compounds

based on polarity.

Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the

eluent, adsorb it onto a small amount of silica gel, and dry it. Carefully load the dried

powder onto the top of the prepared column.

Rationale: Dry loading ensures a tight, even band of the compound at the start of the

chromatography, leading to better separation.

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from

5% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor them by

TLC.
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Rationale: The less polar product will elute before the more polar impurities. A gradient

elution provides a good balance between resolution and speed.

Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent

under reduced pressure to yield the purified 2-Chloro-4-phenoxypyrimidine as a solid.

Protocol 3: Analytical Characterization (¹H and ¹³C NMR)
Objective: To confirm the structure and assess the purity of the final product.

Methodology:

Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated

chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer

(e.g., 400 MHz or higher).[11][12]

Expected Spectral Features:

¹H NMR:

A doublet at ~8.4-8.6 ppm (1H), corresponding to the proton at C6 of the pyrimidine ring.

A doublet at ~6.8-7.0 ppm (1H), corresponding to the proton at C5 of the pyrimidine ring.

A multiplet between ~7.1-7.5 ppm (5H), corresponding to the protons of the phenoxy

ring.

¹³C NMR:

Signals in the aromatic region (~115-165 ppm).

Key signals expected for the pyrimidine ring carbons: C2, C4, C5, and C6. The carbons

attached to heteroatoms (C2-Cl, C4-O) will be significantly deshielded.

Signals for the phenoxy ring carbons, including the ipso-carbon attached to the ether

oxygen.
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Conclusion
2-Chloro-4-phenoxypyrimidine is more than just a chemical intermediate; it is a strategically

designed building block that leverages fundamental principles of reactivity and regioselectivity.

Its robust synthesis from common starting materials and the differential reactivity of its C2 and

C4 positions provide a reliable and versatile platform for the development of complex molecular

architectures. For research teams engaged in kinase inhibitor programs and other areas of

medicinal chemistry, mastering the synthesis and application of this scaffold is a valuable asset

in the ongoing quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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